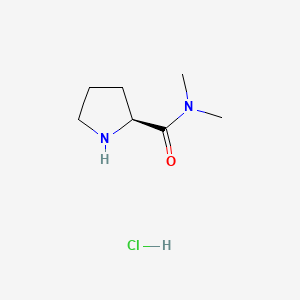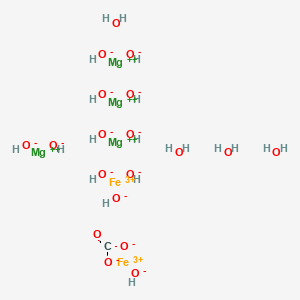
1-N-Boc-4-(2-thienyl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-N-Boc-4-(2-thienyl)piperidine-4-carbonitrile” is a compound useful in organic synthesis . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .
Molecular Structure Analysis
The molecular weight of “1-N-Boc-4-(2-thienyl)piperidine-4-carbonitrile” is 293.41 . The InChI code is 1S/C15H21N2O2S/c1-14(2,3)19-13(18)17-8-6-15(11-16,7-9-17)12-5-4-10-20-12/h4-5,10,20H,6-9H2,1-3H3 .Chemical Reactions Analysis
“1-N-Boc-4-(2-thienyl)piperidine-4-carbonitrile” can participate in various chemical reactions. For instance, 1-Piperidinecarbonitrile in tetrahydrofuran (THF) reacts with a solution of piperidyl lithium in THF at 0°C to yield lithium [1,1,3,3- bis (pentamethylene)guanidinate] .Physical And Chemical Properties Analysis
The storage temperature for “1-N-Boc-4-(2-thienyl)piperidine-4-carbonitrile” is between 28 C .Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-cyano-4-thiophen-2-ylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-14(2,3)19-13(18)17-8-6-15(11-16,7-9-17)12-5-4-10-20-12/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMICQIWHNYLFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-cyano-4-(2-thienyl)-piperidine | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598073.png)




![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)


![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)

![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)
